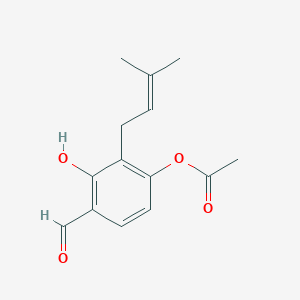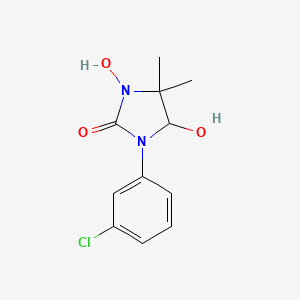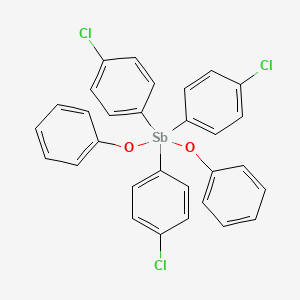
Tris(4-chlorophenyl)(diphenoxy)-lambda~5~-stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-chlorophenyl)(diphenoxy)-lambda~5~-stibane is a complex organometallic compound that features antimony as its central atom. This compound is characterized by the presence of three 4-chlorophenyl groups and two diphenoxy groups attached to the antimony atom. It is of interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-chlorophenyl)(diphenoxy)-lambda~5~-stibane typically involves the reaction of antimony pentachloride with 4-chlorophenylmagnesium bromide, followed by the introduction of diphenoxy groups. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be summarized as follows:
-
Formation of 4-chlorophenylantimony dichloride: : [ \text{SbCl}_5 + 3 \text{C}_6\text{H}_4\text{ClMgBr} \rightarrow \text{(C}_6\text{H}_4\text{Cl)}_3\text{SbCl}_2 + 3 \text{MgBrCl} ]
-
Substitution with diphenoxy groups: : [ \text{(C}_6\text{H}_4\text{Cl)}_3\text{SbCl}_2 + 2 \text{C}_6\text{H}_5\text{ONa} \rightarrow \text{(C}_6\text{H}_4\text{Cl)}_3\text{Sb(OPh)}_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(4-chlorophenyl)(diphenoxy)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it to lower oxidation state antimony compounds.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while reduction may produce antimony(III) compounds.
Scientific Research Applications
Tris(4-chlorophenyl)(diphenoxy)-lambda~5~-stibane has several scientific research applications:
Chemistry: It is used as a reagent in organometallic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Tris(4-chlorophenyl)(diphenoxy)-lambda~5~-stibane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Tris(4-chlorophenyl)phosphine: Similar in structure but with phosphorus instead of antimony.
Tris(4-chlorophenyl)methane: Contains a central carbon atom instead of antimony.
Tris(4-chlorophenyl)stannane: Features tin as the central atom.
Uniqueness
Tris(4-chlorophenyl)(diphenoxy)-lambda~5~-stibane is unique due to the presence of antimony, which imparts distinct chemical and physical properties compared to its phosphorus, carbon, and tin analogs
Properties
CAS No. |
61184-18-7 |
|---|---|
Molecular Formula |
C30H22Cl3O2Sb |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
tris(4-chlorophenyl)-diphenoxy-λ5-stibane |
InChI |
InChI=1S/3C6H4Cl.2C6H6O.Sb/c5*7-6-4-2-1-3-5-6;/h3*2-5H;2*1-5,7H;/q;;;;;+2/p-2 |
InChI Key |
QOCHLKBFQWPUCW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)O[Sb](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


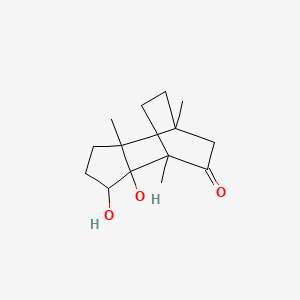
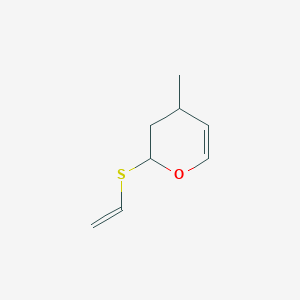
![1,1'-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine](/img/structure/B14576781.png)
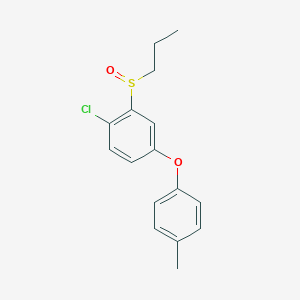
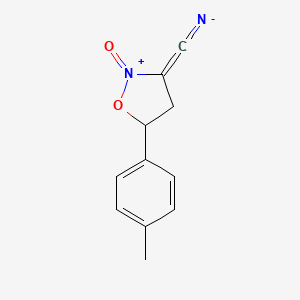
![Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]-](/img/structure/B14576786.png)
![(3S,4S)-3-Chloro-4-[2-(morpholin-4-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14576789.png)
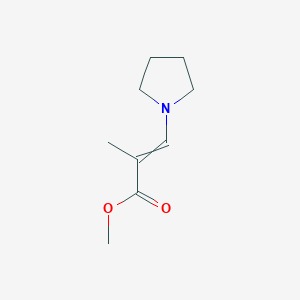
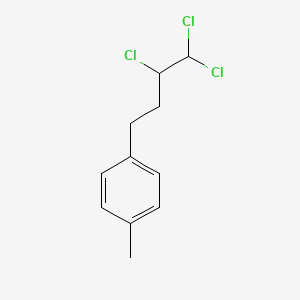
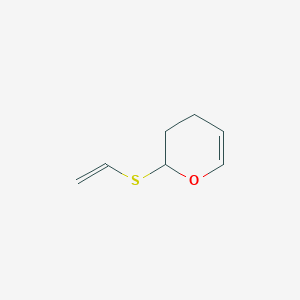
![N-{3-[(2-Cyanoethyl)amino]phenyl}formamide](/img/structure/B14576817.png)

